molecular formula C10H11ClN2O4 B8454030 2-((3-(4-Chlorobenzyl)ureido)oxy)acetic acid

2-((3-(4-Chlorobenzyl)ureido)oxy)acetic acid

Cat. No. B8454030
M. Wt: 258.66 g/mol
InChI Key: ABMJUCUKBCBINM-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound VI-9, tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate (Compound V-6)(47.2 mg, 0.15 mmol) was reacted with 4N HCl/dioxane (2 ml) to obtain the title compound (39 mg, 100%).
Name
tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate
Quantity
47.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][NH:7][C:8](=[O:19])[NH:9][O:10][CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])=[CH:4][CH:3]=1.Cl.O1CCOCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:7][C:8](=[O:19])[NH:9][O:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(3-(4-chlorobenzyl)ureidooxy)acetate
Quantity
47.2 mg
Type
reactant
Smiles
ClC1=CC=C(CNC(NOCC(=O)OC(C)(C)C)=O)C=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CNC(NOCC(=O)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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